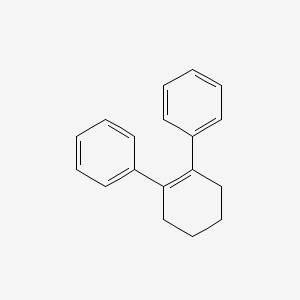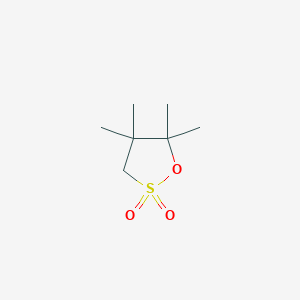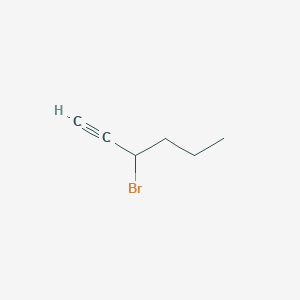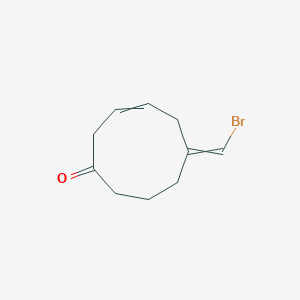
6-(Bromomethylidene)cyclonon-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethylidene)cyclonon-3-en-1-one is a chemical compound characterized by a bromomethylidene group attached to a cyclononene ring
Preparation Methods
The synthesis of 6-(Bromomethylidene)cyclonon-3-en-1-one typically involves the bromination of cyclonon-3-en-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Chemical Reactions Analysis
6-(Bromomethylidene)cyclonon-3-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclonon-3-en-1-one derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction, and potassium permanganate or chromium trioxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Bromomethylidene)cyclonon-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Bromomethylidene)cyclonon-3-en-1-one involves its interaction with various molecular targets. The bromomethylidene group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
6-(Bromomethylidene)cyclonon-3-en-1-one can be compared with other similar compounds such as:
Cyclonon-3-en-1-one: Lacks the bromomethylidene group, making it less reactive.
Bromocyclononane: Contains a bromine atom but lacks the double bond, resulting in different reactivity.
Cyclonon-3-en-1-ol: Contains a hydroxyl group instead of a bromomethylidene group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of a bromomethylidene group with a cyclononene ring, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
39768-34-8 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
6-(bromomethylidene)cyclonon-3-en-1-one |
InChI |
InChI=1S/C10H13BrO/c11-8-9-4-1-2-6-10(12)7-3-5-9/h1-2,8H,3-7H2 |
InChI Key |
LOWJLGVGKNIRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CBr)CC=CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


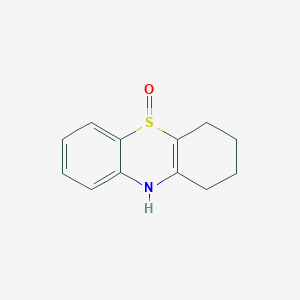
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
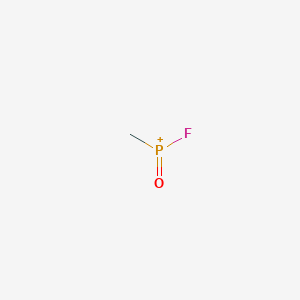



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
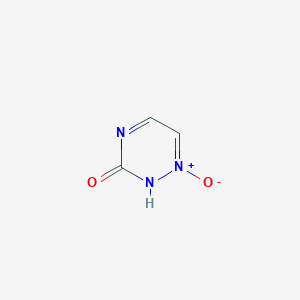

![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
